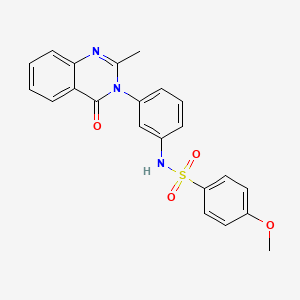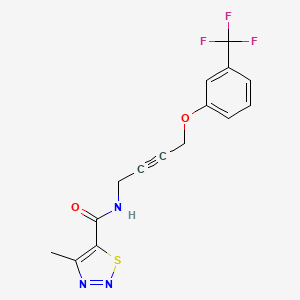
3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2402836-45-5 . It has a molecular weight of 245.27 . The compound is stored at 4 degrees Celsius and is shipped at normal temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 245.27 . The compound is stored at 4 degrees Celsius and is shipped at normal temperature .Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicity Studies
Microbial Degradation of Polyfluoroalkyl Chemicals : Research highlights the environmental fate of polyfluoroalkyl chemicals, which include compounds similar in nature to trifluoroacetic acid. These studies examine how these substances, once released into the environment, undergo degradation processes involving microbial action. The findings are crucial for understanding the persistence and breakdown of such chemicals in natural settings (Liu & Avendaño, 2013).
Toxicological Review of Perfluoroalkyl Acids : Examines the developmental toxicity of perfluoroalkyl acids, including derivatives like perfluorooctanoic acid (PFOA), offering insights into their effects on health and their regulation due to toxic profiles. This type of study is indicative of the broader health and environmental implications of handling such compounds (Lau, Butenhoff, & Rogers, 2004).
Chemical Synthesis and Application
- Trifluoromethanesulfonic Acid in Organic Synthesis : This review elaborates on the use of trifluoromethanesulfonic acid, similar to 2,2,2-trifluoroacetic acid, in various organic syntheses. It discusses its role in promoting different chemical reactions due to its strong acid properties, highlighting the versatility and efficiency of fluorinated acids in synthetic organic chemistry (Kazakova & Vasilyev, 2017).
Analytical and Biochemical Research
- HPLC of Basic Drugs on Microparticulate Strong Cation-exchange Materials : This research review focuses on the use of propylsulphonic acid-modified silica HPLC columns for the analysis of basic drugs, which could be related to the analytical applications of similar sulfonic and trifluoroacetic acid derivatives in pharmaceutical and biochemical research (Flanagan, Harvey, & Spencer, 2001).
Environmental and Health Impact Assessments
- Review on Perfluoroalkyl Substances in the Environment : This review assesses the biological monitoring and environmental impact of polyfluoroalkyl substances, which are related to the broader family of chemicals that include trifluoroacetic acid derivatives. It discusses their presence in wildlife and humans, highlighting the need for understanding the environmental and health implications of these persistent organic pollutants (Houde et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZWUDNILQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CSC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)
![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)

![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)


![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

![3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2674962.png)